AZD3965

概要

説明

AZD3965は、モノカルボン酸トランスポーター1(MCT1)の選択的で経口生物利用可能な阻害剤です。この化合物は、特に癌の治療における潜在的な治療的用途により、大きな注目を集めています。 MCT1を阻害することにより、this compoundは乳酸の輸送を阻害し、これは腫瘍細胞の代謝プロセスに不可欠です .

準備方法

合成経路と反応条件

AZD3965の合成には、重要な中間体の形成と、制御された条件下でのそれらの後続の反応を含む、複数のステップが含まれます。合成経路と反応条件に関する具体的な詳細は、機密情報であり、詳細に公開されていません。 一般的なアプローチには、医薬品化学で一般的に使用される有機合成技術が含まれます .

工業生産方法

This compoundの工業生産は、高収率と純度を確保するために最適化された反応条件を使用した、大規模合成を伴う可能性があります。 このプロセスには、医薬品化合物に関する規制基準を満たすために、厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類

AZD3965は、体内で主に代謝反応を起こします。これらの反応には以下が含まれます。

酸化: 化合物の酵素的酸化は、さまざまな代謝産物の形成につながる可能性があります。

還元: 還元反応も発生する可能性がありますが、あまり一般的ではありません。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、これらの反応を促進する特定の酵素が含まれます。 これらの反応の条件は、通常、生理学的であり、体の正常な体温とpHで発生します .

形成された主要な生成物

This compoundの反応から形成される主な生成物は、その代謝産物です。 これらの代謝産物は、通常、親化合物よりも活性は低くなりますが、それでもその全体的な薬理作用に貢献する可能性があります .

科学研究アプリケーション

科学的研究の応用

Chemistry: As a model compound for studying MCT1 inhibition and its effects on cellular metabolism.

Biology: Used in research to understand the role of lactate transport in cellular processes and tumor biology.

Medicine: Investigated as a potential therapeutic agent for treating cancers that rely heavily on glycolysis and lactate transport. .

作用機序

AZD3965は、細胞膜を介した乳酸の輸送を担うタンパク質である、モノカルボン酸トランスポーター1(MCT1)を阻害することにより、その効果を発揮します。MCT1を阻害することにより、this compoundは乳酸シャトルを阻害し、腫瘍細胞内の乳酸が蓄積されます。この蓄積は、細胞の代謝プロセスを妨げ、最終的には細胞増殖の抑制と細胞死の増加につながります。 MCT1の阻害は、腫瘍の微小環境にも影響を与え、腫瘍の増殖と生存に適さないものになります .

類似化合物との比較

類似化合物

A-シアノ-4-ヒドロキシ桂皮酸(CHC): 乳酸輸送を阻害する別の化合物ですが、AZD3965ほどMCT1に選択的ではありません.

This compoundの独自性

This compoundは、MCT2やMCT4などの他のモノカルボン酸トランスポーターよりも、MCT1に対して高い選択性を有することが特徴です。 この選択性は、癌の代謝におけるMCT1の特定の役割を研究し、標的を絞った癌治療を開発するための貴重なツールとなっています .

結論として、this compoundは、癌治療と代謝研究において大きな可能性を秘めた有望な化合物です。MCT1の選択的阻害は、腫瘍代謝を阻害し、既存の治療の効果を高めるためのユニークなアプローチを提供します。

生物活性

AZD3965 is a selective inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in cellular metabolism, particularly in cancer cells. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those characterized by altered metabolic pathways. Below is a detailed exploration of the biological activity of this compound, including its mechanisms of action, effects on tumor growth, and relevant research findings.

This compound inhibits MCT1, leading to the accumulation of lactate within cells. This inhibition disrupts the bidirectional transport of lactate, thereby altering metabolic processes in cancer cells. Specifically, this compound's action results in:

- Increased Intracellular Lactate : Treatment with this compound leads to a significant increase in intracellular lactate levels due to the blockade of lactate export from cells .

- Altered Metabolic Pathways : The drug promotes a shift from glycolytic metabolism to oxidative phosphorylation, enhancing mitochondrial metabolism .

- Impact on Tumor Microenvironment : this compound treatment has been associated with increased immune cell infiltration into tumors, suggesting a potential role in modulating the tumor microenvironment .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance:

- Burkitt Lymphoma Cells : Continuous exposure to this compound for seven weeks resulted in a significant dependency on oxidative phosphorylation for survival .

- Raji Cells : A concentration-dependent decrease in lactate-to-pyruvate ratios was observed, indicating effective MCT1 inhibition and subsequent metabolic reprogramming .

In Vivo Studies

In vivo studies using xenograft models have shown promising results:

- Tumor Growth Inhibition : Daily oral administration of this compound led to a 99% inhibition of CA46 Burkitt lymphoma growth over 24 days .

- Xenograft Models : In Raji xenograft-bearing mice, this compound treatment resulted in decreased tumor choline levels and inhibited tumor growth .

Data Tables

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Phase I Dose-Escalation Study : This study involved 40 patients treated with varying doses of this compound. The results indicated that the drug was well-tolerated at lower doses but exhibited dose-limiting toxicities at higher concentrations . Pharmacodynamic measurements confirmed on-target activity with significant intracellular lactate accumulation.

- Combination Therapy : Combining this compound with mitochondrial complex I inhibitors showed enhanced anti-tumor effects in vitro and reduced disease burden in vivo, suggesting potential strategies for optimizing treatment regimens in patients with low MCT4 expression tumors .

特性

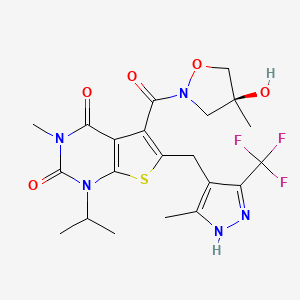

IUPAC Name |

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNXOFBDXNTIFG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448671-31-5 | |

| Record name | AZD-3965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AZD3965 and how does it interact with it?

A1: this compound selectively targets MCT1 [, , ]. It binds to MCT1 and blocks the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane [, , , ].

Q2: What are the downstream consequences of MCT1 inhibition by this compound?

A2: Blocking MCT1 with this compound disrupts lactate transport, leading to intracellular lactate accumulation and a shift in cellular metabolism. This metabolic shift can:

- Inhibit glycolysis: Lactate accumulation can cause feedback inhibition of glycolysis [, , , ].

- Enhance oxidative metabolism: To compensate for reduced glycolysis, cells may increase their reliance on oxidative phosphorylation [, ].

- Induce metabolic stress: This can lead to energy depletion, reactive oxygen species (ROS) accumulation, and ultimately, cell death [, , ].

Q3: How does MCT4 expression influence the efficacy of this compound?

A3: MCT4 is another lactate transporter. Cells with high MCT4 expression can circumvent MCT1 inhibition by exporting lactate via MCT4, leading to resistance to this compound [, , , ].

Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?

A4: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:

- Diffuse large B-cell lymphoma (DLBCL) [, , ]

- Burkitt lymphoma [, , , ]

- Small cell lung cancer (SCLC) [, , ]

- Triple-negative breast cancer (TNBC) []

- Renal cell carcinoma (RCC) []

- Neuroblastoma []

Q5: Has this compound shown efficacy in combination with other therapies?

A5: Yes, preclinical studies have demonstrated synergistic or additive anti-tumor effects when this compound is combined with:

- Chemotherapy: Doxorubicin and bendamustine in lymphoma models []

- Immunotherapy: Anti-PD-1 therapy in solid tumor models []

- Other metabolic inhibitors: Metformin and UK5099 in lymphoma and colon carcinoma cells []

- Radiotherapy: In small cell lung cancer xenografts []

Q6: What are potential biomarkers for predicting response to this compound?

A6: Research suggests several potential biomarkers for predicting response to this compound, including:

- MCT1 expression: Tumors with high MCT1 expression may be more sensitive [, ].

- MCT4 expression: High MCT4 expression is associated with resistance [, , , ].

- Tumor hypoxia: this compound may be more effective in hypoxic tumors [, ].

- Metabolic imaging: Techniques like [18F]FDG-PET/CT and hyperpolarized 13C-magnetic resonance spectroscopy (MRS) can monitor metabolic changes and potentially predict response [, , ].

Q7: What is the current clinical trial status of this compound?

A7: this compound has been evaluated in Phase I/II clinical trials for patients with various advanced cancers, including DLBCL and Burkitt lymphoma [, ].

Q8: What are the known side effects of this compound?

A8: The most common side effects observed in clinical trials were generally mild and included fatigue, gastrointestinal disturbances, and reversible ocular changes detected by electroretinogram [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。